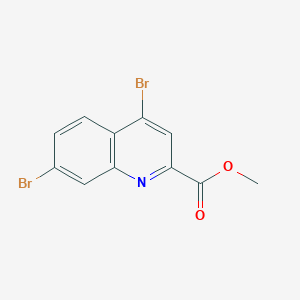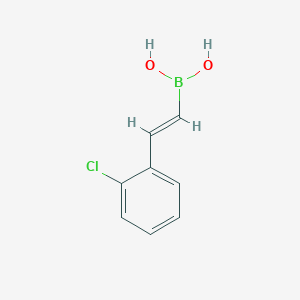
(E)-(2-Chlorostyryl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-Chlorostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BClO2. It is characterized by the presence of a boronic acid group attached to a (2-chlorostyryl) moiety. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-(2-Chlorostyryl)boronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. For this compound, the reaction conditions often include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-(2-Chlorostyryl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or amination reagents like ammonia.
Major Products Formed:
Oxidation: (E)-(2-Chlorostyryl)alcohol.
Reduction: (E)-(2-Chlorostyryl)boronate ester.
Substitution: Various substituted (E)-(2-Chlorostyryl) derivatives.
Applications De Recherche Scientifique
(E)-(2-Chlorostyryl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (E)-(2-Chlorostyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The compound’s boronic acid group interacts with target molecules, forming stable complexes that can be used for detection or modification purposes .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Vinylboronic acid
- (E)-(2-Bromostyryl)boronic acid
Comparison: (E)-(2-Chlorostyryl)boronic acid is unique due to the presence of the (2-chlorostyryl) moiety, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and vinylboronic acid, this compound offers enhanced stability and specificity in cross-coupling reactions. The presence of the chlorine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H8BClO2 |
|---|---|
Poids moléculaire |
182.41 g/mol |
Nom IUPAC |
[(E)-2-(2-chlorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
Clé InChI |
OJVCJWZWMMKHAA-AATRIKPKSA-N |
SMILES isomérique |
B(/C=C/C1=CC=CC=C1Cl)(O)O |
SMILES canonique |
B(C=CC1=CC=CC=C1Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


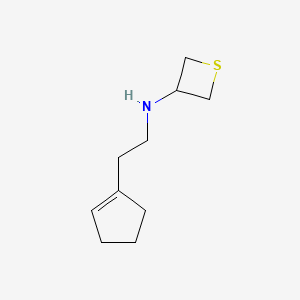
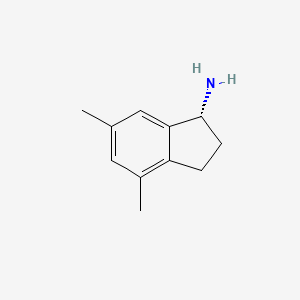
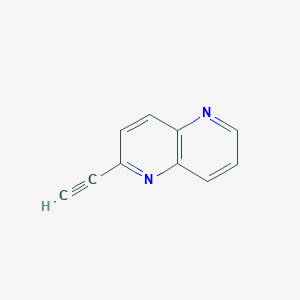


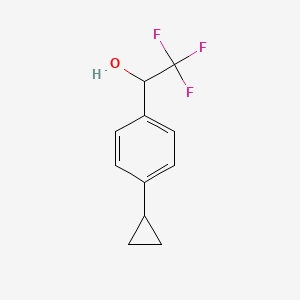

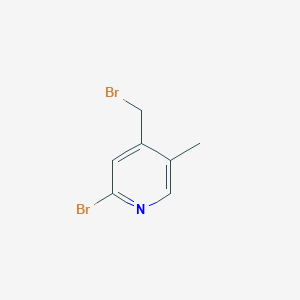

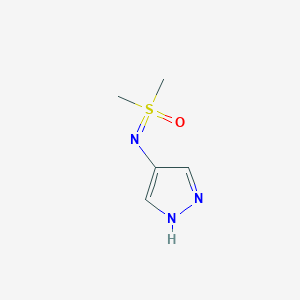
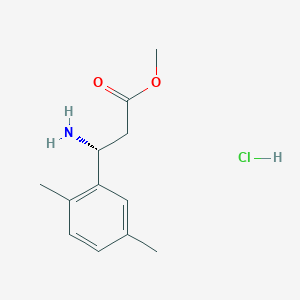
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
